molecular formula C16H16O B8164500 2-(Benzyloxy)-1-methyl-3-vinylbenzene

2-(Benzyloxy)-1-methyl-3-vinylbenzene

Cat. No.: B8164500
M. Wt: 224.30 g/mol
InChI Key: PVAUDLDDWQWRDW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-methyl-3-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, a methyl group (-CH₃) at position 1, and a vinyl group (-CH=CH₂) at position 3.

Properties

IUPAC Name

1-ethenyl-3-methyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-3-15-11-7-8-13(2)16(15)17-12-14-9-5-4-6-10-14/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAUDLDDWQWRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-methyl-3-vinylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization under mild conditions .

Industrial Production Methods

Industrial production of 2-(Benzyloxy)-1-methyl-3-vinylbenzene may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-methyl-3-vinylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acid derivatives, while reduction of the vinyl group results in ethyl-substituted benzene derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzyloxy-Substituted Benzenes

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-(Benzyloxy)-1-methyl-3-vinylbenzene 1-CH₃, 2-OCH₂C₆H₅, 3-CH=CH₂ C₁₆H₁₆O 224.30* N/A Polymer precursors, catalytic substrates
2-(Benzyloxy)-1-bromo-3-nitrobenzene 1-Br, 2-OCH₂C₆H₅, 3-NO₂ C₁₃H₁₀BrNO₃ 324.14 N/A Electrophilic substitution reactions
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene 1,3-Br, 5-CH₃, 2-OCH₂C₆H₅ C₁₄H₁₂Br₂O 372.06 84379-34-0 Cross-coupling reactions (e.g., Suzuki)
1-(Benzyloxy)-2,4-difluorobenzene 1-OCH₂C₆H₅, 2,4-F C₁₃H₁₀F₂O 236.22 53087-13-1 Pharmaceuticals, agrochemicals

*Theoretical calculation based on substituent contributions.

Structural and Electronic Effects

  • The vinyl group introduces π-electron density, enabling addition reactions (e.g., polymerization) or participation in Diels-Alder cycloadditions. The benzyloxy group acts as an electron-donating substituent, activating the ring toward electrophilic substitution at specific positions.
  • 2-(Benzyloxy)-1-bromo-3-nitrobenzene :

    • The bromo and nitro groups are strong electron-withdrawing substituents, making the ring electron-deficient. This enhances reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions.
  • 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene :

    • Dual bromo substituents at positions 1 and 3 create a sterically crowded environment, favoring regioselective cross-coupling reactions. The methyl group at position 5 may stabilize intermediates via hyperconjugation.
  • 1-(Benzyloxy)-2,4-difluorobenzene :

    • Fluorine atoms at positions 2 and 4 increase ring stability and lipophilicity, making this compound suitable for drug design or agrochemical applications.

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